REACTION_CXSMILES
|
CC(C)([O-])C.[K+].CC(=[N:10][OH:11])C.F[C:13]1[CH:20]=[C:19]([C:21]#[N:22])[CH:18]=[CH:17][C:14]=1[C:15]#[N:16].Cl.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1.CO.C(Cl)Cl.CCO>[NH2:16][C:15]1[C:14]2[CH:17]=[CH:18][C:19]([C:21]#[N:22])=[CH:20][C:13]=2[O:11][N:10]=1 |f:0.1,5.6.7,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.824 g
|
Type
|
reactant
|
Smiles
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CC(C)=NO
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C#N
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
H+ CH3CN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MeOH DCM
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture warmed up
|
Type
|
STIRRING
|
Details
|
After stirring for 1.5 hrs at room temperature
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 60° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a mixture of saturated ammonium chloride solution and water (1:1, 10 mL)
|
Type
|
CUSTOM
|
Details
|
THF was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between ethyl acetate (30 mL) and brine (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (100 mL) and water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate (2×25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with water (3.25 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
afforded a light brown solid
|
Type
|
WASH
|
Details
|
The product was eluted with (2 M NH3 in MeOH)/DCM (5:95)
|
Type
|
CUSTOM
|
Details
|
A light brown solid was obtained (1.01 g)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NOC2=C1C=CC(=C2)C#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |